2-[(2-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile
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Overview
Description
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a furoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE typically involves multiple steps, including the formation of the furoquinoline core and the introduction of the chlorophenyl and trifluoromethyl groups. One common synthetic route involves the following steps:
Formation of the Furoquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and ethyl acetoacetate under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the furoquinoline intermediate with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Trifluoromethyl Group: This can be accomplished through a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE
- **2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE
Uniqueness
2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-4-(TRIFLUOROMETHYL)-5H,6H-FURO[2,3-H]QUINOLINE-3-CARBONITRILE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its brominated or fluorinated analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H12ClF3N2OS |
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Molecular Weight |
420.8 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H12ClF3N2OS/c21-15-4-2-1-3-11(15)10-28-19-14(9-25)17(20(22,23)24)13-5-6-16-12(7-8-27-16)18(13)26-19/h1-4,7-8H,5-6,10H2 |
InChI Key |
HNMRQQSGAXVDDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CO2)C3=NC(=C(C(=C31)C(F)(F)F)C#N)SCC4=CC=CC=C4Cl |
Origin of Product |
United States |
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